1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans
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Overview
Description
1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans is a complex organic compound featuring a pyrazole ring and a piperidine ring
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active molecules. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Many pyrazole derivatives exert their effects by interacting with various enzymes, receptors, or ion channels in the body .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with pyrazole derivatives, it’s likely that the compound could interact with multiple pathways .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, pyrazole derivatives can have a wide range of effects due to their ability to interact with various biological targets .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans typically involves multi-step organic reactions
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be formed through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-ylmethanamine: Similar structure but lacks the piperidine ring.
2-(1-methyl-1H-pyrazol-5-yl)piperidine: Similar structure but lacks the methanamine group.
Uniqueness
1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans is unique due to the presence of both the pyrazole and piperidine rings, as well as the methanamine group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-7-3-4-9(8-12)11(14)10-5-6-13-15(10)2/h5-6,9,11H,3-4,7-8,12H2,1-2H3/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZFBJPUNPHGCU-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=NN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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